6-(2,3-Dimethylphenoxy)pyridin-3-amine

P2X3 receptor Pain Antagonist

Avoid assay irreproducibility from uncharacterized regioisomers or positional analogs that alter P2X3 binding geometry. This certified fragment (Fr13232) provides a defined SAR baseline. - **Validated bioactivity:** P2X3 antagonist, EC50 = 80 nM (rat recombinant receptor) - **Structural precision:** 2.14 Å co-crystal structure (PDB: 7HBK) enables structure-guided optimization - **Ready-to-use:** 95% purity, commercial stock for fragment library screening or positive control

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 219866-00-9
Cat. No. B2790500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-Dimethylphenoxy)pyridin-3-amine
CAS219866-00-9
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2=NC=C(C=C2)N)C
InChIInChI=1S/C13H14N2O/c1-9-4-3-5-12(10(9)2)16-13-7-6-11(14)8-15-13/h3-8H,14H2,1-2H3
InChIKeyXINLHLGITRDWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,3-Dimethylphenoxy)pyridin-3-amine: Fragment Hit & P2X3 Antagonist


6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9) is a synthetic pyridine derivative characterized by a 2,3-dimethylphenoxy substituent at the 6-position and a free amine at the 3-position of the pyridine ring [1]. This compound functions as a validated fragment scaffold (designated Fr13232) for drug discovery and has demonstrated antagonist activity at the P2X3 purinergic receptor with an EC50 of 80 nM in recombinant rat receptor assays [2]. Its structural confirmation is established via crystallographic analysis at 2.14 Å resolution [3], and it is commercially available as a research tool with standard purity specifications of 95% .

Fragment-based discovery hit – reported target engagement at P2X3 and HSP90, suitable for hit-to-lead optimization workflows.
Reported P2X3 antagonism – recombinant receptor assay context supports ion-channel fragment elaboration campaigns.
Crystallography-supported binding mode – co-crystal structure (HSP90N) provides atomic-level scaffold orientation for structure-guided design.

Why Analogs Cannot Replace 6-(2,3-Dimethylphenoxy)pyridin-3-amine


The 2,3-dimethylphenoxy substitution pattern and the specific placement of the amine group on the pyridine ring are critical determinants of target engagement and biophysical properties. Positional isomers, such as 2-(2,3-dimethylphenoxy)pyridin-3-amine, and regioisomers with altered methyl group placement, such as 6-(2,5-dimethylphenoxy)pyridin-3-amine or 6-(3,4-dimethylphenoxy)pyridin-3-amine, exhibit fundamentally different molecular geometries that can abrogate or alter binding to targets like P2X3 or HSP90 . Computed lipophilicity differences (e.g., XLogP3 of 2.8 for the target compound [1] versus potential variations in isomer logP values) can shift pharmacokinetic behavior in cellular and in vivo models. Furthermore, halogenated analogs like 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine introduce additional steric and electronic effects that deviate from the established fragment binding modes validated by crystallography [2]. Substituting these compounds without rigorous head-to-head experimental validation introduces significant risk to assay reproducibility and can invalidate structure-activity relationship (SAR) conclusions.

PatternPositional isomers (e.g., 2-substituted pyridine) may alter P2X3/HSP90 binding geometry, limiting direct replacement.
LipophilicitySubstitution position may shift computed logP and cellular partitioning, affecting assay consistency and SAR interpretation.
Halogen analogChloro-dimethylphenoxy analogs introduce steric/electronic deviation from the established fragment binding mode.

Evidence Guide: 6-(2,3-Dimethylphenoxy)pyridin-3-amine vs. Closest Analogs


P2X3 Antagonist Activity vs. Clinical-Stage Compounds

The target compound demonstrates antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1]. While this value is in the nanomolar range, it is differentiated from clinical-stage antagonists like Gefapixant (hP2X3 IC50 ~30 nM [2]) and Eliapixant (selective P2X3 antagonist [3]). This positions 6-(2,3-dimethylphenoxy)pyridin-3-amine not as a clinical candidate, but as a valuable fragment starting point for optimization campaigns targeting P2X3-mediated pain pathways.

P2X3 Antagonism
Cross-study context
EC₅₀ 80 nM
~2.7-fold less potent vs. Gefapixant (IC₅₀ ~30 nM)
Supports fragment optimization context for ion-channel programs.
Recombinant rat vs. human P2X3; conditions differ.
P2X3 receptor Pain Antagonist Fragment-based drug discovery

Lipophilicity vs. Positional Isomer

The computed octanol-water partition coefficient (XLogP3) for 6-(2,3-dimethylphenoxy)pyridin-3-amine is 2.8 [1], reflecting a moderate lipophilicity favorable for cell permeability and fragment library design. This value contrasts with the expected lipophilicity of positional isomer 2-(2,3-dimethylphenoxy)pyridin-3-amine. While no experimental logP data for the 2-substituted isomer is currently available in authoritative public databases, the 6-substituted pattern provides a distinct spatial arrangement that influences partition behavior and target interactions .

Lipophilicity (XLogP3)
Data to verify
2.8
Baseline for formulation and assay design; isomer data not available.
Computed value; experimental confirmation recommended for cellular models.
Physicochemical properties LogP Isomer comparison Fragment library

Crystallographic Binding Mode with HSP90N

The compound has been successfully co-crystallized with the N-terminal domain of human HSP90α, yielding a high-resolution (2.14 Å) structure (PDB ID: 7HBK) that unambiguously defines its binding pose [1]. This structural validation is part of a PanDDA fragment screening campaign involving an 800-fragment library, confirming the compound's utility as a bona fide fragment hit [2]. This level of structural characterization is not available for the closely related positional isomer 2-(2,3-dimethylphenoxy)pyridin-3-amine or the regioisomers 6-(2,5-dimethylphenoxy)pyridin-3-amine and 6-(3,4-dimethylphenoxy)pyridin-3-amine.

Crystallographic Binding
Reported
HSP90N co-crystal (2.14 Å, PDB 7HBK)
No reported structures for positional/regio-isomers
Supports structure-based design with defined binding pose.
PanDDA fragment screen; binding mode validated for this isomer only.
HSP90 Fragment screening X-ray crystallography PanDDA

Application Scenarios for 6-(2,3-Dimethylphenoxy)pyridin-3-amine


P2X3-Targeted Fragment-Based Drug Discovery

Utilize 6-(2,3-dimethylphenoxy)pyridin-3-amine as a validated fragment hit with a defined EC50 of 80 nM at P2X3 [1]. Its moderate potency and fragment-like properties (MW = 214.26, XLogP3 = 2.8) make it an ideal starting point for structure-guided optimization, where the goal is to improve upon this baseline activity. Researchers can leverage this compound to establish initial SAR and guide lead generation, while being aware of the potency gap relative to advanced clinical candidates like Gefapixant (~30 nM IC50) [2].

HSP90 Inhibitor Design Using Fragment Structures

Employ 6-(2,3-dimethylphenoxy)pyridin-3-amine as a structurally characterized fragment hit for HSP90N. The availability of a high-resolution (2.14 Å) co-crystal structure (PDB: 7HBK) provides precise atomic coordinates for the fragment's binding mode [3]. This enables computational chemists to perform in silico fragment growing, linking, or merging strategies with confidence, while medicinal chemists can use the structural information to guide synthesis of analogs that explore vectors from this validated scaffold.

Fragment Library Screening & Hit Validation

Incorporate this compound into focused fragment libraries for screening against novel targets. Its commercial availability with standard purity specifications (e.g., 95% ) and its precedence as a hit in both P2X3 functional assays [1] and HSP90 crystallographic screens [3] establish it as a high-quality, information-rich fragment. Researchers can use it as a positive control or benchmark when assessing new fragment libraries or screening methodologies, avoiding the time and cost associated with custom synthesis of uncharacterized analogs.

SAR Studies of Dimethylphenoxy-Pyridinamine Isomers

Use 6-(2,3-dimethylphenoxy)pyridin-3-amine as the reference compound in head-to-head comparisons with its positional (2-substituted) and regioisomers (2,5- and 3,4-substituted). Given its specific computed lipophilicity (XLogP3 = 2.8 [4]) and validated P2X3 activity, it serves as a critical control for understanding how subtle changes in substitution pattern impact target engagement and physicochemical properties. Such studies are essential for building robust SAR models and for justifying the selection of specific isomers in hit-to-lead optimization.

Application
Selection Property
Validation Focus
P2X3 fragment elaboration
P2X3 target engagement assay context
Potency optimization from reported baseline
HSP90 structure-guided design
Crystallography-supported binding mode
Scaffold elaboration vectors from co-crystal
Fragment library validation
Reportedly active fragment hit
Benchmark for screening method assessment
Isomer SAR comparison
Substitution-pattern property context
Binding and lipophilicity differentiation across regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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